![molecular formula C14H20Cl2N4S B2805629 4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride CAS No. 2138022-08-7](/img/structure/B2805629.png)

4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to study the mechanisms of Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

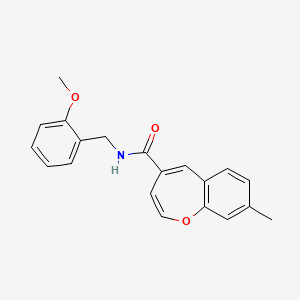

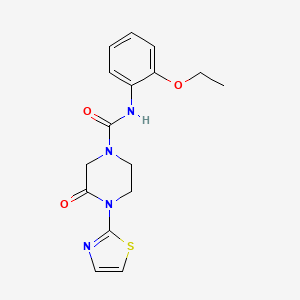

Synthesis and Biological Activities

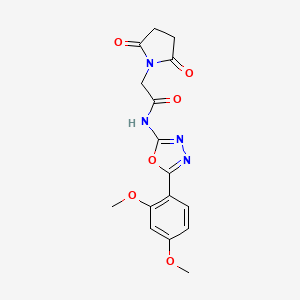

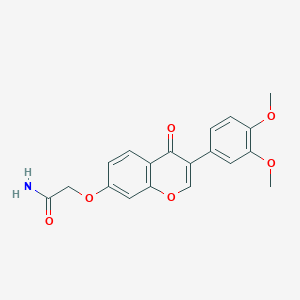

Multicomponent Synthesis : A notable approach in the synthesis of thiazole derivatives involves a one-pot multicomponent reaction, leveraging piperidine as a catalyst. This method has been utilized to create a series of novel compounds with potential cytotoxic activity against cancer cell lines such as Hep G2 (hepatocellular liver carcinoma) and MCF-7 (breast cancer). The efficiency of this synthesis method is highlighted by its reduced reaction time and high product yield, offering a significant advantage over traditional multistep synthesis approaches (Velpula et al., 2016).

Antimicrobial Agents : Piperidine-mediated synthesis has also been employed to create thiazolyl chalcones and their derivatives, demonstrating marked potency as antimicrobial agents. The structural framework of these compounds contributes to their effectiveness against various microbial strains, indicating their potential in addressing antimicrobial resistance (Venkatesan & Maruthavanan, 2011).

Mechanistic Insights and Molecular Interactions

Aurora Kinase Inhibition : The compound's interaction with Aurora A kinase, a crucial target in cancer therapy, demonstrates its potential application in treating cancer. The specificity and efficacy of this interaction underline the importance of such compounds in the development of novel cancer therapeutics (ヘンリー,ジェームズ, 2006).

Insecticidal Activity : Novel piperidine thiazole compounds have been synthesized and shown to possess certain insecticidal activities, particularly against armyworm. This highlights the potential application of such compounds in agricultural pest control, offering a new avenue for the development of insecticides (Ding et al., 2019).

Advanced Synthesis Techniques

- Microwave Irradiation : The use of microwave irradiation in the synthesis of pyrazolyl thiazole derivatives containing piperonal moiety showcases an innovative approach to chemical synthesis. This method not only improves the efficiency of the synthesis process but also contributes to the development of compounds with potential biological applications (Jothikrishnan et al., 2010).

Wirkmechanismus

Target of Action

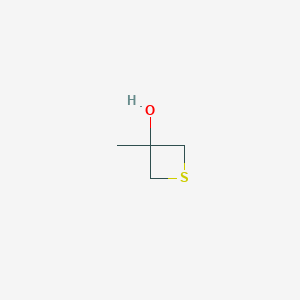

It is known that piperidine derivatives, which are present in the compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .

Pharmacokinetics

The molecular weight of the compound is 34731 , which could potentially influence its bioavailability.

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Action Environment

The compound’s properties such as its molecular weight could potentially be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

4-methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S.2ClH/c1-10-14(19-9-17-10)13-8-16-7-12(18-13)5-11-3-2-4-15-6-11;;/h7-9,11,15H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMVNTHQEBNUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=NC(=CN=C2)CC3CCCNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)

![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)